

## Application Notes and Protocols for Calcium Mobilization Assays with a BLT2 Probe

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Compound of Interest		
Compound Name:	BLT2 probe 1	
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#### Introduction

The Leukotriene B4 Receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that, along with its high-affinity counterpart BLT1, mediates the biological effects of the potent inflammatory lipid mediator, leukotriene B4 (LTB4).[1] While BLT1 is primarily expressed on leukocytes, BLT2 is more ubiquitously expressed and has been implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and cell migration.
[2] One of the key signaling events following the activation of BLT2 is the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger that triggers a cascade of downstream cellular responses.[2][3]

This application note provides a detailed protocol for a calcium mobilization assay using a fluorescent probe in cells expressing the BLT2 receptor. This assay is a robust and high-throughput method for screening and characterizing potential BLT2 agonists and antagonists, making it an invaluable tool in drug discovery and the study of inflammatory diseases.

#### **Assay Principle**

The calcium mobilization assay utilizes a cell line stably or transiently expressing the BLT2 receptor. These cells are loaded with a fluorescent calcium indicator dye, such as Fluo-4 AM.





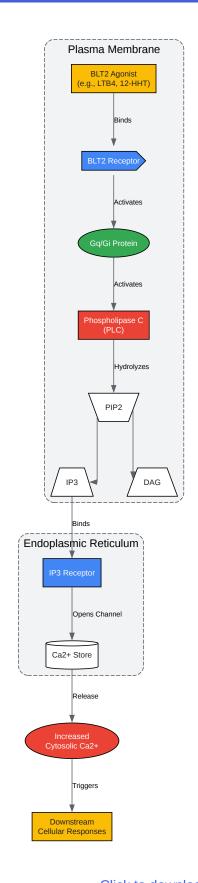


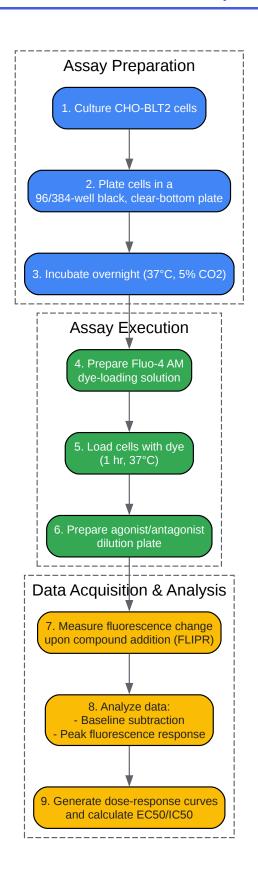
The acetoxymethyl (AM) ester group renders the dye cell-permeable.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its calcium-free form, the dye exhibits low fluorescence.

Upon activation of the BLT2 receptor by an agonist, a signaling cascade is initiated. BLT2 couples to Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium concentration is detected by the fluorescent dye, which binds to Ca2+ ions and exhibits a significant increase in fluorescence intensity. This change in fluorescence can be measured in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).

# BLT2 Signaling Pathway Leading to Calcium Mobilization







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